Cas no 952982-52-4 (5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

5-Chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a chloro-methoxybenzene core and a 1-methylpiperidin-4-ylmethyl substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its sulfonamide moiety enhances binding affinity to specific protein targets, while the piperidine ring contributes to improved pharmacokinetic properties, such as membrane permeability. The chloro and methoxy functional groups offer versatility for further chemical modifications. This compound is suitable for research applications requiring precise molecular interactions, making it valuable in medicinal chemistry and drug discovery.
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide structure
952982-52-4 structure
Product Name:5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide
CAS No:952982-52-4
MF:C14H21ClN2O3S
MW:332.846141576767
CID:6100969
PubChem ID:16887486
Update Time:2025-06-13

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide
    • 5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide
    • VU0629596-1
    • AKOS024489975
    • 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
    • F5017-0066
    • 952982-52-4
    • 5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
    • Inchi: 1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)14-9-12(15)3-4-13(14)20-2/h3-4,9,11,16H,5-8,10H2,1-2H3
    • InChI Key: IUDKHUCGXZAVBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)S(NCC1CCN(C)CC1)(=O)=O)OC

Computed Properties

  • Exact Mass: 332.0961414g/mol
  • Monoisotopic Mass: 332.0961414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67Ų

5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide Pricemore >>

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Additional information on 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide

Recent Advances in the Study of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide (CAS: 952982-52-4)

The compound 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide (CAS: 952982-52-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

Recent studies have focused on the synthesis and structural optimization of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide to enhance its biological activity and selectivity. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict the compound's interactions with target proteins. These studies have identified potential binding sites and key molecular interactions that contribute to its efficacy, paving the way for further optimization.

In vitro and in vivo experiments have demonstrated that 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide exhibits promising activity against specific disease targets. For instance, recent findings suggest its potential as an inhibitor of certain enzymes involved in inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases. Additionally, its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been evaluated to assess its suitability for further development.

The safety profile and toxicity of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide have also been investigated in preclinical studies. Results indicate a favorable toxicity profile at therapeutic doses, with minimal adverse effects observed in animal models. These findings support the compound's potential for progression to clinical trials, although further studies are required to confirm its safety and efficacy in humans.

In conclusion, 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide (CAS: 952982-52-4) represents a promising candidate for therapeutic development, with recent research underscoring its potential in targeting specific disease pathways. Continued investigation into its mechanism of action, structural optimization, and preclinical evaluation will be critical to advancing this compound toward clinical applications. This research brief highlights the current state of knowledge and identifies key areas for future exploration in the field of chemical biology and medicinal chemistry.

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